molecular formula C6H2BrF4N B1381788 2-Bromo-4-fluoro-3-(trifluoromethyl)pyridine CAS No. 1227599-75-8

2-Bromo-4-fluoro-3-(trifluoromethyl)pyridine

Cat. No.: B1381788
CAS No.: 1227599-75-8
M. Wt: 243.98 g/mol
InChI Key: ZHUSCLPQTUXHIS-UHFFFAOYSA-N
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Description

2-Bromo-4-fluoro-3-(trifluoromethyl)pyridine is a versatile halogenated pyridine derivative highly valued in chemical research and development. Its structure incorporates bromine and fluorine atoms on the pyridine ring, alongside a strongly electron-withdrawing trifluoromethyl group. This specific substitution pattern makes it a privileged intermediate in constructing complex molecules, particularly in the agrochemical and pharmaceutical industries . The presence of the trifluoromethyl group is a key feature, as it can significantly alter a compound's lipophilicity, metabolic stability, and biomolecular affinity, which are critical parameters in the design of active ingredients . The bromine atom serves as a reactive handle for further functionalization via metal-catalyzed cross-couplings, such as Suzuki or Buchwald-Hartwig reactions, enabling the introduction of diverse carbon and nitrogen-based substituents. Concurrently, the fluorine atom can be exploited in nucleophilic aromatic substitution reactions or left in place to fine-tune electronic properties. As a result, this compound is a critical building block for the synthesis of potential enzyme inhibitors and receptor modulators. This product is intended For Research Use Only and is not for diagnostic or therapeutic uses.

Properties

IUPAC Name

2-bromo-4-fluoro-3-(trifluoromethyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2BrF4N/c7-5-4(6(9,10)11)3(8)1-2-12-5/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHUSCLPQTUXHIS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C(=C1F)C(F)(F)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2BrF4N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.98 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Pharmaceutical Development

2-Bromo-4-fluoro-3-(trifluoromethyl)pyridine serves as an intermediate in synthesizing biologically active molecules, including potential drugs targeting specific biological pathways. For example:

  • Kinase Inhibition : The compound has been identified as a precursor for kinase inhibitors targeting LRRK2, which is implicated in neurodegenerative diseases. It modulates cellular signaling pathways, offering therapeutic potential in conditions like Parkinson's disease .
  • Antiviral Activity : Studies have shown that derivatives of this compound exhibit significant antiviral properties against viruses such as Tobacco Mosaic Virus (TMV) and Cucumber Mosaic Virus (CMV), enhancing plant resistance mechanisms through the induction of protective enzymes.
  • Anticancer Properties : Research indicates that this compound can inhibit cell proliferation and induce apoptosis in various cancer cell lines, suggesting its potential as an anticancer agent.

Agrochemical Applications

In the agrochemical industry, this compound is utilized in the synthesis of pesticides and herbicides. The fluorinated structure contributes to the efficacy of these compounds by influencing metabolic pathways in target organisms .

Case Studies and Research Findings

Several studies have documented the efficacy of this compound in various applications:

  • Kinase Inhibition Study : A study demonstrated that derivatives of this compound effectively inhibit LRRK2 activity, which could lead to new treatments for neurodegenerative diseases.
  • Antiviral Research : Research involving trifluoromethyl pyridine derivatives revealed their ability to enhance resistance against viral infections in plants, indicating their potential use in agricultural biotechnology .
  • Cancer Cell Line Studies : Investigations into the effects of this compound on cancer cell lines have shown promising results in terms of reducing cell viability and promoting apoptosis, suggesting avenues for further pharmaceutical development.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Positional Isomers and Halogen-Substituted Derivatives

4-Bromo-2-fluoro-3-(trifluoromethyl)pyridine (CAS: 1227496-58-3)
  • Molecular Formula : C₆H₂BrF₄N (identical to the target compound).
  • Key Differences : The bromine and fluorine substituents are swapped (Br at position 4, F at position 2).
  • Implications : Positional isomerism alters electronic distribution. The bromine at position 4 may direct electrophilic attacks differently compared to position 2, affecting regioselectivity in further functionalization .
2-Bromo-3-chloro-4-(trifluoromethyl)pyridine (CAS: 1211582-91-0)
  • Molecular Formula : C₆H₂BrClF₃N (MW: 243.98).
  • Key Differences : Chlorine replaces fluorine at position 3.
6-Bromo-2-fluoro-3-(trifluoromethyl)pyridine (CAS: 1227577-05-0)
  • Molecular Formula : C₆H₂BrF₄N (identical to the target compound).
  • Key Differences : Bromine is at position 6 instead of 2.
  • Implications : Bromine at position 6 may sterically hinder reactions at the ortho position, reducing accessibility for certain coupling partners .

Trifluoromethylpyridine Derivatives with Varied Substituents

2-Bromo-4-(trifluoromethyl)pyridine (CAS: 175205-81-9)
  • Molecular Formula : C₆H₃BrF₃N (MW: 225.99).
  • Key Differences : Lacks the fluorine substituent at position 4.
3-(4-Bromobenzoyl)-2-chloro-6-(trifluoromethyl)pyridine
  • Molecular Formula: C₁₃H₆BrClF₃NO (MW: 368.55).
  • Key Differences : Incorporates a bromobenzoyl group at position 3.
  • Implications : The benzoyl group enhances aromatic stacking interactions, making this compound more suited for materials science applications compared to the simpler halogenated target compound .

Physicochemical and Reactivity Comparisons

Compound Name Molecular Formula Molecular Weight Key Substituents Reactivity Notes
2-Bromo-4-fluoro-3-(trifluoromethyl)pyridine C₆H₂BrF₄N 243.99 Br (C2), F (C4), CF₃ (C3) High electrophilicity at C2/C4 for NAS
4-Bromo-2-fluoro-3-(trifluoromethyl)pyridine C₆H₂BrF₄N 243.98 Br (C4), F (C2), CF₃ (C3) Enhanced para-directed reactivity
2-Bromo-3-chloro-4-(trifluoromethyl)pyridine C₆H₂BrClF₃N 243.98 Br (C2), Cl (C3), CF₃ (C4) Faster NAS due to Cl’s electron withdrawal
2-Bromo-4-(trifluoromethyl)pyridine C₆H₃BrF₃N 225.99 Br (C2), CF₃ (C4) Lower polarity, moderate reactivity

Biological Activity

2-Bromo-4-fluoro-3-(trifluoromethyl)pyridine is a halogenated pyridine derivative that has garnered attention for its diverse biological activities and potential pharmaceutical applications. With a molecular formula of C₆H₃BrF₃N and a molecular weight of approximately 225.99 g/mol, this compound's unique structure, characterized by the presence of bromine, fluorine, and trifluoromethyl groups, influences its reactivity and interactions with biological systems.

The biological activity of this compound primarily involves its interaction with various enzymes and receptors, leading to modulation of specific biological pathways. The halogen substituents enhance its binding affinity to active sites on enzymes, which is crucial for its role as a precursor in the development of kinase inhibitors targeting proteins implicated in neurodegenerative diseases, such as LRRK2 (Leucine-rich repeat kinase 2) .

Biological Applications

The compound has been investigated for several applications:

  • Pharmaceutical Development : It serves as an intermediate in synthesizing biologically active molecules, including potential drugs aimed at modulating cellular signaling pathways.
  • Agrochemical Industry : Utilized in the synthesis of pesticides and herbicides due to its ability to influence metabolic pathways in plants .

Case Studies and Research Findings

Several studies have highlighted the biological efficacy of this compound:

  • Kinase Inhibition : Research indicates that this compound can act as a precursor for kinase inhibitors, particularly those targeting LRRK2. The inhibition mechanism involves interference with cellular signaling pathways, which could potentially lead to therapeutic effects in neurodegenerative diseases .
  • Antiviral Activity : A study involving trifluoromethyl pyridine derivatives demonstrated that certain compounds exhibited significant antiviral activity against Tobacco Mosaic Virus (TMV) and Cucumber Mosaic Virus (CMV). This suggests that derivatives of this compound may enhance plant resistance mechanisms through the induction of superoxide dismutase (SOD) and other protective enzymes .
  • Anticancer Properties : The compound has shown promise in cancer research, where it was evaluated for its effects on cell proliferation and apoptosis in various cancer cell lines. The presence of trifluoromethyl groups is believed to enhance the anticancer activity by stabilizing interactions with target biomolecules .

Comparative Analysis

To better understand the unique properties of this compound, a comparison with similar compounds is presented below:

Compound NameMolecular FormulaKey Features
This compoundC₆H₃BrF₃NUsed as a precursor for kinase inhibitors
3-Bromo-4-fluoro-2-(trifluoromethyl)pyridineC₆H₃BrF₃NTargets LRRK2; involved in neurodegenerative disease research
2-Fluoro-4-(trifluoromethyl)pyridineC₆H₄F₄NLacks bromine; used for synthesizing aminopyridines

Q & A

Q. What are the established synthetic routes for 2-Bromo-4-fluoro-3-(trifluoromethyl)pyridine, and how do reaction conditions influence yield?

The synthesis typically involves halogenation or fluorination of trifluoromethylpyridine precursors. For example:

  • Halogen exchange : Substitution of a leaving group (e.g., chlorine) with bromine using HBr or CuBr₂ under controlled temperatures (80–120°C) .
  • Directed fluorination : Electrophilic fluorination using Selectfluor™ or DAST (diethylaminosulfur trifluoride) at low temperatures (−20°C to 0°C) to preserve regioselectivity .
  • Nickel-catalyzed coupling : Reductive coupling of halogenated intermediates, as demonstrated in analogous pyridine systems (e.g., 2-bromo-6-methylpyridine) .

Q. Key considerations :

  • Temperature control prevents decomposition of the trifluoromethyl group.
  • Purification via fractional distillation (bp ~84–85°C for related brominated pyridines) or column chromatography (silica gel, hexane/EtOAc) .

Q. How is this compound characterized spectroscopically?

  • ¹H/¹³C NMR : The trifluoromethyl group (δ ~120–125 ppm in ¹³C) and bromine/fluorine substituents induce distinct splitting patterns. For example, fluorine coupling (²J₃-F ~15 Hz) affects adjacent protons .
  • Mass spectrometry : Expected molecular ion [M]⁺ at m/z 242 (C₆H₂BrF₄N⁺). Fragmentation patterns include loss of Br (~80 amu) and CF₃ (~69 amu) .
  • IR spectroscopy : C-F stretches (1000–1100 cm⁻¹) and C-Br vibrations (~500–600 cm⁻¹) confirm functional groups .

Q. What are the recommended storage conditions to ensure compound stability?

  • Temperature : Store at 2–8°C in amber glass vials to prevent photodegradation.
  • Moisture control : Use desiccants (e.g., silica gel) to avoid hydrolysis of the trifluoromethyl group.
  • Safety : Classified as UN 2810 (toxic solid), requiring secondary containment and ventilation .

Advanced Research Questions

Q. How do steric and electronic effects influence the regioselectivity of nucleophilic substitution reactions?

The electron-withdrawing trifluoromethyl and fluorine groups deactivate the pyridine ring, directing nucleophiles (e.g., amines, thiols) to the C-2 position (para to bromine). Computational studies using density functional theory (DFT) reveal:

  • Electrostatic potential maps : Highlight electron-deficient regions at C-2 due to fluorine’s −I effect .
  • Activation barriers : Substitution at C-2 is favored by ~5–10 kcal/mol compared to C-4 in analogous systems .

Q. Experimental validation :

  • Suzuki-Miyaura coupling with arylboronic acids yields 2-aryl derivatives selectively .

Q. What computational methods predict the compound’s reactivity in cross-coupling reactions?

  • DFT calculations : Use the B3LYP/6-31G(d) basis set to optimize geometry and calculate Fukui indices for electrophilic/nucleophilic sites .
  • Solvent modeling : Include PCM (polarizable continuum model) to simulate THF or DMF environments, which stabilize transition states via dipole interactions .

Q. Case study :

  • Coupling with 4-fluorophenylboronic acid shows higher yields (~85%) in DMF vs. THF (~60%) due to better stabilization of the palladium intermediate .

Q. How can thermal stability be assessed under reaction conditions?

  • DSC/TGA analysis : Decomposition onset at ~180°C (similar to 2-bromo-4-(trifluoromethyl)pyridine) .
  • In situ monitoring : Use Raman spectroscopy to detect Br-C bond cleavage (>200°C) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-Bromo-4-fluoro-3-(trifluoromethyl)pyridine
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2-Bromo-4-fluoro-3-(trifluoromethyl)pyridine

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